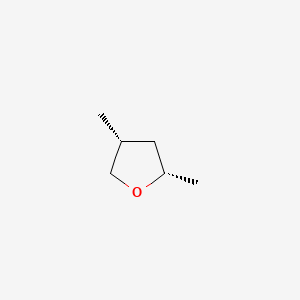

Furan, tetrahydro-2,4-dimethyl-, cis-

Description

Context and Significance of Substituted Tetrahydrofurans in Contemporary Organic Chemistry

Substituted tetrahydrofurans are core structural units found in a wide range of biologically active molecules and natural products. acs.orgnih.gov Their prevalence in compounds exhibiting diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties, has established them as crucial targets in synthetic organic chemistry. nih.gov The precise arrangement of substituents on the tetrahydrofuran (B95107) ring is often pivotal to the biological function of these molecules, making the stereocontrolled synthesis of specific isomers a significant challenge and an area of active research. combichemistry.com The development of methodologies to construct these cyclic ethers with high stereoselectivity is therefore of paramount importance for advancing medicinal chemistry and materials science.

Overview of the Research Landscape for cis-2,4-Dimethyltetrahydrofuran

Research pertaining to cis-2,4-Dimethyltetrahydrofuran is often situated within the broader context of stereoselective synthesis of disubstituted tetrahydrofurans. acs.orgnih.gov Investigations into this specific isomer are typically focused on methods to control the relative stereochemistry of the two methyl groups at the C2 and C4 positions. A variety of synthetic strategies have been explored to achieve the desired cis configuration, often as part of a larger effort to synthesize complex molecules containing this structural motif. The academic landscape is characterized by the development of novel catalytic systems and synthetic pathways that offer high diastereoselectivity for the cis isomer over its trans counterpart. While not as extensively studied as some other substituted tetrahydrofurans, cis-2,4-Dimethyltetrahydrofuran serves as a valuable model system for developing and understanding stereoselective cyclization reactions.

Below are some key physicochemical properties of cis-2,4-Dimethyltetrahydrofuran:

| Property | Value | Unit | Source |

| Molecular Formula | C6H12O | nist.gov | |

| Molecular Weight | 100.1589 | g/mol | nist.gov |

| CAS Registry Number | 39168-01-9 | nist.gov | |

| Standard Gibbs free energy of formation | -57.64 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (gas) | -259.03 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions | 33.41 | kJ/mol | chemeo.com |

| Octanol/Water partition coefficient (logPoct/wat) | 1.431 | chemeo.com | |

| McGowan's characteristic volume (McVol) | 90.410 | ml/mol | chemeo.com |

| Critical Pressure (Pc) | 3646.53 | kPa | chemeo.com |

Advanced Stereochemical Considerations for Furan (B31954), Tetrahydro-2,4-dimethyl-, cis-

The stereochemistry of cis-2,4-Dimethyltetrahydrofuran is a defining feature that dictates its physical properties and chemical reactivity. Understanding the principles of its stereoisomerism is fundamental to its synthesis and application in academic research.

Cis-isomerism in 2,4-disubstituted tetrahydrofurans refers to the configuration where both methyl groups reside on the same side of the five-membered ring. The tetrahydrofuran ring is not planar and adopts various envelope and twist conformations to minimize steric strain. In the case of cis-2,4-Dimethyltetrahydrofuran, the conformational equilibrium will favor the arrangement that minimizes unfavorable steric interactions between the two methyl groups and with the rest of the ring.

The configurational stability of cyclic ethers like cis-2,4-Dimethyltetrahydrofuran is generally high under normal conditions. The energy barrier to ring-opening and subsequent inversion of stereocenters is significant, meaning that the cis configuration is maintained. However, under certain reaction conditions, such as in the presence of strong acids or bases, ring-opening and re-closure can occur, potentially leading to epimerization and the formation of the more thermodynamically stable trans isomer. The relative stability of the cis and trans isomers is influenced by the steric interactions in their preferred conformations. For 1,4-disubstituted cyclohexanes, a related six-membered ring system, the trans isomer is generally more stable as both substituents can occupy equatorial positions, minimizing steric strain. spcmc.ac.in A similar principle applies to the five-membered ring of tetrahydrofuran, where the trans isomer often represents the lower energy state.

Achieving high diastereoisomeric and enantiomeric purity is a critical objective in the synthesis of chiral molecules like cis-2,4-Dimethyltetrahydrofuran for research purposes.

Diastereoisomeric Purity: This refers to the proportion of the desired diastereomer (in this case, the cis isomer) relative to other possible diastereomers (the trans isomer). In many synthetic applications, the biological activity or material properties of a compound are exclusive to a single diastereomer. Therefore, synthetic methods are sought that produce the cis isomer with high selectivity. The diastereomeric ratio is a key metric for the success of such a synthesis.

Enantiomeric Purity: Since cis-2,4-Dimethyltetrahydrofuran is a chiral molecule, it exists as a pair of enantiomers ((2R,4S) and (2S,4R)). Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the amount of one enantiomer in a mixture compared to the other. In biological systems, enantiomers of a chiral compound can have dramatically different effects. Consequently, the ability to synthesize a single enantiomer of cis-2,4-Dimethyltetrahydrofuran is highly desirable for its use in the synthesis of pharmaceuticals and other biologically active compounds. The development of asymmetric syntheses that can produce this molecule with high enantiomeric purity is a significant area of academic research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39168-01-9 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(2S,4R)-2,4-dimethyloxolane |

InChI |

InChI=1S/C6H12O/c1-5-3-6(2)7-4-5/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

QMGLMRPHOITLSN-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](OC1)C |

Canonical SMILES |

CC1CC(OC1)C |

Origin of Product |

United States |

Chemical Reactivity and Advanced Mechanistic Investigations of Cis 2,4 Dimethyltetrahydrofuran

Ring-Opening Reactions of Dimethyltetrahydrofurans

The cleavage of the carbon-oxygen bond in the tetrahydrofuran (B95107) ring is a key transformation, often requiring acidic conditions to activate the otherwise stable ether linkage.

The ring-opening of five- and six-membered cyclic ethers like tetrahydrofuran derivatives is a challenging synthetic endeavor due to their relatively low ring strain. mdpi.comresearchgate.net The C–O bond is generally unreactive towards nucleophiles because the corresponding alkoxide would be a poor leaving group. masterorganicchemistry.com Consequently, cleavage reactions are typically catalyzed by acids. wikipedia.org

In a Lewis acid-catalyzed process, the reaction is initiated by the coordination of the Lewis acid to the ether's oxygen atom. researchgate.net This coordination polarizes the C–O bond, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. mdpi.comresearchgate.net This activation forms an oxonium intermediate, which significantly weakens the C–O bond and facilitates its cleavage. mdpi.comresearchgate.net The subsequent step involves a nucleophile attacking one of the α-carbons, leading to the opening of the ring. Various Lewis acids, including those based on indium(III), zinc(II), and bismuth(III), have been shown to be effective catalysts for this transformation, often in conjunction with an acyl halide which provides the nucleophile. mdpi.comresearchgate.net

A common and effective method for cleaving cyclic ethers involves the use of acyl halides in the presence of a catalyst. researchgate.net This O-acylative cleavage converts the ether into a haloester. For instance, the reaction of 2,5-dimethyltetrahydrofuran (B89747) with various acyl chlorides, catalyzed by bismuth(III) halides, serves as a well-studied model for this transformation. researchgate.netresearchgate.net The reaction is typically mild, high-yielding, and can be stereospecific. researchgate.net

The mechanism of O-acylative cleavage can follow different pathways, primarily distinguished as either concerted or stepwise. The concerted mechanism is analogous to an SN2 reaction, often denoted as an ANDN pathway (Associative Nucleophilic Displacement). In this pathway, the nucleophilic attack and the C–O bond cleavage occur simultaneously.

Alternatively, the reaction can proceed through a stepwise, SN1-like mechanism, denoted as DN+AN (Dissociative Nucleophilic Addition). This pathway involves the initial cleavage of the C–O bond to form a stabilized carbocation intermediate, which is then captured by the nucleophile. researchgate.net

Studies on the Bi(III)-catalyzed cleavage of cis- and trans-2,5-dimethyltetrahydrofuran have shown that the operative mechanism is highly dependent on the substrate and the electrophile. researchgate.net For less sterically hindered acyl chlorides, the reaction proceeds in a stereochemically consistent manner with a concerted (ANDN) process, which involves a stabilized carbocation or a 'loose' SN2 transition state. researchgate.net However, when more sterically demanding electrophiles are used, the mechanism can shift towards the SN1 (DN+AN) pathway. researchgate.net

Steric hindrance plays a critical role in determining the mechanistic course of the O-acylative cleavage. researchgate.net In an SN2-type (ANDN) reaction, the nucleophile must perform a backside attack on the carbon atom adjacent to the ether oxygen. masterorganicchemistry.com If this carbon is sterically hindered, the SN2 pathway is disfavored. stackexchange.com

Research on the cleavage of cis-2,5-dimethyltetrahydrofuran (B108607) demonstrates this principle clearly. When reacting with sterically demanding electrophiles, such as pivaloyl chloride (t-BuCOCl), the reaction's stereochemical outcome is consistent with the alternative SN1 (DN+AN) pathway. researchgate.net The formation of a relatively stable secondary carbocation intermediate is preferred over a sterically congested SN2 transition state. This merging of mechanistic pathways is rationalized by the participation of a strained acyloxy cation intermediate. researchgate.net

| Acyl Halide Electrophile | Steric Demand | Predominant Mechanistic Pathway (for 2,5-Dimethyltetrahydrofuran) |

| Acetyl Chloride (AcCl) | Low | Concerted (ANDN) |

| Benzoyl Chloride (BzCl) | Moderate | Concerted (ANDN) |

| Isobutyryl Chloride (i-PrCOCl) | Moderate | Concerted (ANDN) |

| Pivaloyl Chloride (t-BuCOCl) | High | SN1 (DN+AN) |

Table 1: Influence of the acyl halide's steric bulk on the mechanistic pathway of O-acylative cleavage of 2,5-dimethyltetrahydrofuran, as catalyzed by Bi(III). Data sourced from Costello, J. F., et al. (2005). researchgate.net

O-Acylative Cleavage with Acyl Halides (as observed for 2,5-Dimethyltetrahydrofuran)

Radical-Mediated Transformations

Beyond ionic reactions, the tetrahydrofuran ring can also undergo transformations involving radical intermediates. These reactions often proceed via hydrogen atom abstraction, creating a carbon-centered radical that can participate in subsequent reactions.

Thiyl radicals (RS•) are known to react with ethers by abstracting a hydrogen atom. chemsrc.com The S-H bond in thiols is significantly weaker than a C-H bond, facilitating the formation of thiyl radicals from thiols. wikipedia.org

Studies involving the reaction of thiyl radicals with cis- and trans-2,5-dimethyltetrahydrofuran have shown that the radical preferentially abstracts a hydrogen atom from a carbon in the α-position to the ether oxygen. chemsrc.com This process leads to the formation of a planar ether radical. The rate constant for this hydrogen abstraction step has been determined to be approximately 5 x 10³ dm³ mol⁻¹ s⁻¹. chemsrc.com This abstraction is the initiating step in a potential chain reaction where the resulting ether radical can be "repaired" by a thiol, regenerating the dimethyltetrahydrofuran molecule (potentially as a different isomer) and propagating the thiyl radical chain carrier. chemsrc.com

| Reactants | Reaction Type | Key Intermediate | Rate Constant (k) |

| 2,5-Dimethyltetrahydrofuran + Thiyl Radical (RS•) | Hydrogen Atom Abstraction | Planar α-ether radical | ~ 5 x 10³ dm³ mol⁻¹ s⁻¹ |

Table 2: Kinetic data for the radical-mediated transformation of 2,5-dimethyltetrahydrofuran. Data sourced from Schuchmann, M. N., & von Sonntag, C. (1987). chemsrc.com

Unimolecular Decomposition of Dimethyloxetanyl Radicals (as structurally analogous systems)

The study of structurally analogous systems, such as dimethyloxetanyl radicals, provides significant insight into the reactivity of substituted cyclic ethers like cis-2,4-dimethyltetrahydrofuran. 2,4-dimethyloxetanyl radicals are notable intermediates formed during the low-temperature oxidation of hydrocarbons such as n-pentane. nih.govuga.edu These radicals primarily undergo unimolecular decomposition through ring-opening reactions. nih.govbohrium.com

The decomposition pathways are complex and can proceed via either C–C or C–O bond scission. acs.org The barrier height for the ring-opening is influenced by the position of the radical. For instance, the barrier is lowest for C–O bond scission of the primary 2,4-dimethyloxetan-1-yl radicals and highest for the tertiary 2,4-dimethyloxetan-2-yl radical. nih.govacs.org This suggests that tertiary radicals may have a greater potential for participating in bimolecular reactions. nih.govacs.org Interestingly, computational studies have shown that while the reactivity of corresponding peroxy radicals is dependent on stereochemistry, the unimolecular rate coefficients for the ring-opening of the carbon-centered 2,4-dimethyloxetanyl radicals are independent of their stereochemistry. nih.govuga.edu

Once formed, cyclic ether radicals like the 2,4-dimethyloxetanyl radical face a critical competition between two main reactive pathways: unimolecular ring-opening and bimolecular addition of molecular oxygen (O₂). nih.govuga.eduacs.orgnsf.gov The rates of these two competing pathways are often of the same order of magnitude, which necessitates the inclusion of this complex reaction network in any accurate chemical kinetics model. nih.govuga.edunsf.gov

The major products resulting from the unimolecular ring-opening of different 2,4-dimethyloxetanyl radical isomers have been identified through computational modeling. uga.edunsf.gov These pathways can also lead to "crossover" reactions, forming species such as 2-methyltetrahydrofuran-5-yl, which are intermediates in the oxidation of other hydrocarbons. uga.edubohrium.com

| Radical Isomer | Major Decomposition Products |

|---|---|

| 2,4-dimethyloxetan-1-yl | Acetaldehyde + Allyl radical |

| 2,4-dimethyloxetan-2-yl | Propene + Acetyl radical |

| 2,4-dimethyloxetan-3-yl | 3-Butenal + Methyl radical |

| 2,4-dimethyloxetan-3-yl | 1-Penten-3-yl-4-ol |

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. In the context of radical reactions initiated by light, determining the quantum yield is essential for understanding reaction mechanisms and kinetics.

For methyl-substituted tetrahydrofurans, quantum yields have been determined for various photolytic processes. researchgate.net The process involves irradiating a sample with a light source of a specific wavelength (e.g., 185 nm) and analyzing the formation of products over time. researchgate.net The amount of product formed is compared to the amount of light absorbed by the reactant to calculate the quantum yield.

Steric factors can significantly influence the quantum yields of photoproducts. For example, in the photolysis of 2,5-dimethyltetrahydrofurans, the yield of methylcyclopropane (B1196493) is highly dependent on the starting stereoisomer. researchgate.net This highlights the role of molecular geometry in directing the outcome of photochemical reactions. The production of molecular hydrogen is another notable process, with its quantum yield being enhanced when a methyl group is present at the α-position of the ether. researchgate.net

| Compound | Process/Product | Quantum Yield (Φ) |

|---|---|---|

| cis-2,5-dimethyltetrahydrofuran | Methylcyclopropane formation | 0.22 |

| trans-2,5-dimethyltetrahydrofuran | Methylcyclopropane formation | 0.08 |

| Tetrahydrofuran | Hydrogen formation | 0.07 |

| 2-methyltetrahydrofuran (B130290) | Hydrogen formation | 0.17 |

| cis-2,5-dimethyltetrahydrofuran | Hydrogen formation | 0.27 |

| trans-2,5-dimethyltetrahydrofuran | Hydrogen formation | 0.29 |

Photochemical Reactions

The ultraviolet (UV) photolysis of methyl-substituted tetrahydrofurans, such as cis-2,4-dimethyltetrahydrofuran, proceeds through distinct mechanistic pathways upon absorption of UV radiation, typically at wavelengths around 185 nm. researchgate.net The primary photochemical event involves the excitation of the molecule, leading to the cleavage of a carbon-oxygen (C-O) bond. This homolytic cleavage results in the formation of a five-membered oxyl alkyl diradical intermediate. researchgate.net

This diradical is a key branching point for product formation. Research has identified two major primary processes that lead to the observed product distribution. researchgate.net The main products identified from the liquid-phase photolysis of various methyltetrahydrofurans include:

Cyclopropanes and corresponding carbonyl compounds.

Olefinic alcohols.

Carbonyl compounds that are isomeric with the parent tetrahydrofuran molecule. researchgate.net

The formation of these products can be rationalized by subsequent reactions of the initial diradical intermediate, including intramolecular hydrogen abstraction, disproportionation, and fragmentation. The specific substitution pattern of the methyl groups on the tetrahydrofuran ring influences the relative importance of these pathways and the final product distribution. researchgate.net

| Parent Compound Class | Major Product Classes from UV Photolysis |

|---|---|

| Methyltetrahydrofurans | Cyclopropanes + Carbonyl Compounds |

| Olefinic Alcohols | |

| Isomeric Carbonyl Compounds |

Photoisomerization represents a key photochemical process where one geometric isomer is converted into another upon light absorption. For substituted cyclic compounds like 2,5-dimethyltetrahydrofurans, UV irradiation can induce cis-trans isomerization. researchgate.netwikipedia.org

The mechanism for this transformation is believed to proceed through the same five-membered oxyl alkyl diradical intermediate that is formed during photolysis. researchgate.net Following the initial C-O bond cleavage, the resulting open-chain diradical has free rotation around its carbon-carbon single bonds. Before the ring closes again, the molecule can adopt a different conformation, leading to the formation of the opposite stereoisomer. This process allows for the interconversion of cis and trans isomers.

Advanced Spectroscopic and Analytical Characterization for Furan, Tetrahydro 2,4 Dimethyl , Cis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure and relative stereochemistry of organic compounds. For cis-2,4-dimethyltetrahydrofuran, both ¹H-NMR and ¹³C-NMR provide definitive data for configurational assignment.

The ¹H-NMR and ¹³C-NMR spectra of 2,4-dimethyltetrahydrofuran isomers are distinct, allowing for the clear identification of the cis configuration. The spatial arrangement of the two methyl groups relative to the tetrahydrofuran (B95107) ring influences the electronic environment of each nucleus, resulting in unique chemical shifts and spin-spin coupling constants.

In the cis isomer, both methyl groups are on the same face of the five-membered ring. This specific orientation dictates the through-bond and through-space interactions observed in the NMR spectra. Analysis of coupling constants (³JHH) between protons on the C2, C3, and C4 carbons can help establish their relative orientations (dihedral angles), which differ significantly between the cis and trans diastereomers. researchgate.net Similarly, ¹³C-NMR chemical shifts are sensitive to steric and electronic effects imposed by the cis configuration. researchgate.net

The differentiation between cis and trans isomers is readily achieved by comparing their respective chemical shifts. The steric compression experienced by the methyl groups and adjacent ring protons in the cis isomer often leads to observable differences in their resonance frequencies compared to the less hindered trans isomer.

For instance, the proximity of the two methyl groups in the cis configuration can induce a gamma-gauche effect, which typically results in an upfield (lower ppm) shift for the involved carbon atoms in the ¹³C-NMR spectrum compared to the trans isomer where such steric interaction is absent. Protons in the ¹H-NMR spectrum will also exhibit characteristic shifts based on their anisotropic environment, which is directly tied to the molecule's three-dimensional shape.

Table 1: Representative NMR Data for Tetrahydrofuran Derivatives Note: Specific experimental data for cis-2,4-dimethyltetrahydrofuran can vary based on solvent and experimental conditions. This table illustrates typical shifts for related structures.

| Nucleus | Typical Chemical Shift Range (ppm) for Substituted Tetrahydrofurans |

| ¹H (H-C-O) | 3.5 - 4.0 |

| ¹H (H-C-CH₃) | 2.0 - 2.5 |

| ¹H (Ring CH₂) | 1.5 - 2.0 |

| ¹H (CH₃) | 0.9 - 1.2 |

| ¹³C (C-O) | 65 - 75 |

| ¹³C (Ring CH₂) | 25 - 35 |

| ¹³C (CH₃) | 15 - 25 |

This interactive table is based on general data for substituted tetrahydrofurans.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. dntb.gov.ua For cis-2,4-dimethyltetrahydrofuran (C₆H₁₂O), the molecular weight is 100.16 g/mol . nist.gov

Electron ionization mass spectrometry (EI-MS) of cis-2,4-dimethyltetrahydrofuran results in a molecular ion peak (M⁺) at m/z 100. However, this molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk The fragmentation pattern is characteristic of cyclic ethers and is dominated by cleavage of the bonds adjacent to the oxygen atom and the substituted carbons. nih.gov

Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This leads to a prominent fragment ion at m/z 85.

Ring cleavage: The tetrahydrofuran ring can open and fragment in various ways. A significant peak is often observed at m/z 43, which can be attributed to the stable acylium ion [CH₃CO]⁺ or the isopropyl cation [(CH₃)₂CH]⁺ resulting from rearrangement.

Loss of an ethyl radical (•C₂H₅): Rearrangement followed by the loss of an ethyl group can produce a fragment at m/z 71. nih.gov

The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. chemguide.co.uklibretexts.org

Table 2: Common Mass Spectrometry Fragments for 2,4-Dimethyltetrahydrofuran

| m/z Value | Possible Fragment Ion |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 71 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

This interactive table outlines the primary fragments observed in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of cis-2,4-dimethyltetrahydrofuran is characterized by absorptions typical of a saturated cyclic ether. udayton.edu

Key absorption bands include:

C-H Stretching: Strong absorptions in the 2850-2990 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. docbrown.info

C-O-C Stretching: A very strong and prominent band, typically in the 1050-1150 cm⁻¹ range, corresponds to the asymmetric stretching of the C-O-C ether linkage. This is one of the most diagnostic peaks for identifying the tetrahydrofuran ring system. udayton.edu

C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region are attributed to the bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. docbrown.info

The absence of significant absorptions for hydroxyl (-OH, ~3200-3600 cm⁻¹), carbonyl (C=O, ~1680-1750 cm⁻¹), or carbon-carbon double bonds (C=C, ~1620-1680 cm⁻¹) confirms the saturated ether structure. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for cis-2,4-Dimethyltetrahydrofuran

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 2990 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1370 - 1470 | C-H Bend | Alkane (CH₂, CH₃) |

| 1050 - 1150 | C-O-C Stretch | Cyclic Ether |

This interactive table summarizes the key IR peaks for functional group identification.

Chiral Analysis Techniques (e.g., Electronic Circular Dichroism for related lignans)

Since the cis isomer of 2,4-dimethyltetrahydrofuran possesses two stereocenters (C2 and C4), it is a chiral molecule and exists as a pair of enantiomers. Chiral analysis techniques are necessary to distinguish between these enantiomers.

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. taylorfrancis.com While ECD is most effective for molecules containing a chromophore, its application has been extensively demonstrated for structurally related natural products like tetrahydrofuran lignans (B1203133). cjnmcpu.comvienkiemnghiem.gov.vn In these cases, the aromatic rings serve as the necessary chromophores.

The absolute configuration of a chiral tetrahydrofuran derivative can be assigned by comparing its experimental ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). vienkiemnghiem.gov.vnfigshare.com A match between the experimental and calculated spectra, including the signs and magnitudes of the Cotton effects, allows for the unambiguous assignment of the (2R, 4S) or (2S, 4R) configuration to the enantiomers of cis-2,4-dimethyltetrahydrofuran. researchgate.net

Coupled Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method. nist.gov

Separation of Diastereomers: A standard non-chiral GC column can effectively separate the cis- and trans-2,4-dimethyltetrahydrofuran diastereomers due to their different boiling points and interactions with the stationary phase.

Separation of Enantiomers: To separate the (2R, 4S) and (2S, 4R) enantiomers of the cis isomer, a chiral stationary phase is required.

Purity Assessment: The purity of the cis isomer can be determined from the chromatogram by calculating the area percentage of the corresponding peak relative to the total area of all peaks. mdpi.com The coupled mass spectrometer confirms the identity of the peak by matching its mass spectrum with a reference database. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of the enantiomers.

Computational Chemistry and Theoretical Modeling of Cis 2,4 Dimethyltetrahydrofuran

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms in cis-2,4-dimethyltetrahydrofuran and the energy associated with its different shapes, or conformations.

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.netnsf.gov Exploring the PES allows for the identification of stable isomers (energy minima) and the transition states that connect them (saddle points). researchgate.netrsc.org For cis-2,4-dimethyltetrahydrofuran, PES exploration reveals the various puckered conformations of the tetrahydrofuran (B95107) ring and the rotational orientations of the two methyl groups.

Transition state analysis is crucial for understanding the energy barriers between these conformations. Methods like the Synchronous Transit-Guided Quasi-Newton (QST3) method and Intrinsic Reaction Coordinate (IRC) calculations are used to locate transition states and verify the reaction pathways connecting them. researchgate.net This analysis helps determine the flexibility of the molecule and the likelihood of interconversion between different conformational states. While specific studies on cis-2,4-dimethyltetrahydrofuran are not abundant, the methodologies are well-established for similar cyclic ethers.

To obtain highly accurate energy barriers for chemical reactions, such as ring-opening or hydrogen abstraction, high-level quantum chemical methods are necessary. faccts.de Coupled-cluster (CC) theory, particularly the CCSD(T) method, is often referred to as the "gold standard" in quantum chemistry for its ability to provide benchmark-quality energies. mtak.hu These methods account for electron correlation effects with high precision. arxiv.org

For substituted tetrahydrofurans, which are considered potential biofuels, understanding their combustion chemistry is vital. High-level calculations are employed to determine the activation energies for reactions with radicals like hydroxyl (•OH) and hydroperoxyl (HO₂•), which are key steps in combustion. nih.govresearchgate.net For instance, studies on the related molecule 2,5-dimethyltetrahydrofuran (B89747) have utilized CCSD(T) to compute the barrier heights for hydrogen abstraction reactions, providing critical data for kinetic models. researchgate.net Although computationally expensive, these methods provide reliable thermochemical and kinetic data essential for predicting reaction rates. faccts.de

| Method Type | Common Acronyms | Primary Application in Studying cis-2,4-DMTHF | Key Strengths |

|---|---|---|---|

| Coupled-Cluster Theory | CCSD, CCSD(T) | Calculating highly accurate reaction energy barriers and thermochemical properties. | Considered the "gold standard" for accuracy in quantum chemistry. mtak.hu |

| Density Functional Theory | DFT (e.g., B3LYP) | Analyzing molecular configuration, stability, and geometric parameters. | Good balance of computational cost and accuracy for larger systems. |

| Master Equation Modeling | ME | Determining pressure- and temperature-dependent rate coefficients. | Provides a detailed understanding of reaction kinetics under various conditions. |

Density Functional Theory (DFT) offers a computationally more feasible alternative to coupled-cluster methods for studying the electronic structure of molecules. researchgate.net DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine the relative stabilities of different isomers and conformers. researchgate.net

Reaction Kinetics and Thermochemical Property Computations

Theoretical methods are indispensable for predicting the reaction rates and thermodynamic properties of molecules, providing data that can be used in larger-scale simulations, such as those for combustion modeling.

To understand the fate of cis-2,4-dimethyltetrahydrofuran in complex environments like an engine, it is necessary to determine the rate coefficients for its various reaction pathways. Theoretical kinetics, often using conventional transition state theory (TST), is employed to calculate these rates. researchgate.net For reactions that are pressure-dependent, more sophisticated techniques like Master Equation (ME) modeling are used.

ME models combine the energy-dependent microcanonical rate constants with a model for collisional energy transfer to predict the temperature- and pressure-dependent rate coefficients and branching ratios for different product channels. researchgate.net For example, in the combustion of related cyclic ethers, ME modeling can predict the competition between ring-opening reactions and elimination reactions following hydrogen abstraction. nih.gov This level of detail is critical for developing accurate chemical kinetic models for biofuel combustion.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. libretexts.orgnih.gov It is a key input for nearly all thermochemical calculations. High-level computational methods, such as G3, G4, and CBS-QB3, are routinely used to calculate accurate enthalpies of formation for organic molecules. nih.gov

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. ustc.edu.cnucsb.edu BDEs are crucial for predicting the initial sites of attack by radicals in thermal decomposition and combustion processes. For cis-2,4-dimethyltetrahydrofuran, theoretical calculations can determine the BDE for each C-H and C-C bond. The weakest C-H bonds are typically the most susceptible to hydrogen abstraction. For instance, in related cyclic ethers, the C-H bonds adjacent to the ring oxygen are often found to have the lowest BDEs, making them the most reactive sites. nih.gov

| Compound | Property | Calculated Value (kJ/mol) | Computational Method |

|---|---|---|---|

| Tetrahydrofuran | Enthalpy of Formation (gas) | -184.1 | Experimental umsl.edu |

| 2-Methyltetrahydrofuran (B130290) | Enthalpy of Formation (gas) | -225.5 ± 2.5 | DLPNO-CCSD(T1)/CBS researchgate.net |

| 2,5-Dimethyltetrahydrofuran | C-H Bond Dissociation Energy (at C2) | ~390 | High-Level Ab Initio nih.gov |

| 2,5-Dimethyltetrahydrofuran | C-C Bond Dissociation Energy (ring opening) | ~350 | High-Level Ab Initio nih.gov |

Note: Data for cis-2,4-dimethyltetrahydrofuran is limited; values for closely related compounds are provided for context.

Molecular Dynamics Simulations for Solvent and Environmental Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the influence of solvents and the surrounding environment on the behavior of molecules at an atomic level. nih.govrsc.org These simulations model the complex, dynamic interactions between a solute, such as cis-2,4-dimethyltetrahydrofuran, and numerous individual solvent molecules. While specific MD studies focusing exclusively on cis-2,4-dimethyltetrahydrofuran are not extensively documented in publicly available literature, a wealth of research on the parent compound, tetrahydrofuran (THF), provides significant insights into how this class of cyclic ethers interacts with its environment. researchgate.net

MD simulations of liquid THF have been performed using various force fields to accurately reproduce its physical properties. researchgate.net Such studies are crucial for understanding the solvation dynamics, which involves the rearrangement of solvent molecules around a solute. For a substituted THF molecule like the cis-2,4-dimethyl derivative, the presence and orientation of the methyl groups would introduce specific steric and electronic effects, influencing the local solvent structure. In aqueous solutions, MD simulations can reveal the nature of hydrogen bonding between the ether's oxygen atom and surrounding water molecules, as well as the hydrophobic interactions of the nonpolar methyl and methylene (B1212753) groups. nih.gov These simulations can quantify properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute, and the dynamics of solvent shell exchange.

Proton transfer is a fundamental chemical process, particularly in aqueous environments where water molecules can act as both proton donors and acceptors. rsc.org For a molecule like cis-2,4-dimethyltetrahydrofuran, the ether oxygen atom possesses lone pairs of electrons, making it a potential proton acceptor (a Lewis base). In aqueous media, this can lead to the formation of a hydronium-ether complex through hydrogen bonding.

While detailed computational studies on the protonation dynamics of cis-2,4-dimethyltetrahydrofuran in water are scarce, research on proton transfer reactions occurring in THF as a solvent provides analogous insights. arxiv.orgrsc.orgfu-berlin.de These studies show that the THF oxygen can participate in hydrogen-bonded networks, facilitating the transfer of protons between other dissolved species. arxiv.orgresearchgate.net By extension, in an aqueous solution, the oxygen of cis-2,4-dimethyltetrahydrofuran is expected to be transiently protonated by hydronium ions (H₃O⁺).

The mechanism would likely follow a Grotthuss-like pathway, where a proton is passed along a chain of hydrogen-bonded water molecules to the ether oxygen. The stability of the protonated ether and the energy barrier for the transfer are key parameters that could be determined through quantum mechanics/molecular mechanics (QM/MM) simulations. The methyl groups on the furan (B31954) ring would influence the accessibility of the oxygen atom and the local hydration structure, thereby modulating the energetics of the proton transfer process compared to unsubstituted THF.

Table 1: Theoretical Parameters for Proton Interaction in Aqueous Media

| Parameter | Description | Expected Influence of Methyl Groups |

|---|---|---|

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. | The electron-donating nature of methyl groups is expected to slightly increase the proton affinity of the ether oxygen compared to unsubstituted THF. |

| Hydration Shell Coordination Number | The average number of water molecules in the first solvation shell around the ether oxygen. | Steric hindrance from the methyl groups may lead to a slightly lower or more structured coordination number compared to THF. |

| Energy Barrier to Protonation | The activation energy required for the transfer of a proton from a hydronium ion to the ether oxygen. | This barrier is influenced by the reorganization of the surrounding water molecules and would be a key output of detailed MD simulations. rsc.org |

This table presents theoretical considerations for cis-2,4-dimethyltetrahydrofuran based on established principles, as direct simulation data is not widely available.

Computational chemistry is instrumental in elucidating the mechanisms of catalytic reactions involving cyclic ethers. A prominent reaction pathway for tetrahydrofuran and its derivatives is catalytic ring-opening. Density Functional Theory (DFT) studies on the ring-opening of the parent THF molecule by Frustrated Lewis Pairs (FLPs) offer a detailed model for understanding the catalytic site interactions and reaction energetics applicable to substituted analogs like cis-2,4-dimethyltetrahydrofuran. nih.gov

For the ring-opening of THF with an aluminum/phosphorus-based FLP, DFT calculations have shown that the process begins with the formation of a pre-reaction complex, followed by the concerted C-O bond cleavage and P-C bond formation via a single transition state. nih.gov The activation barrier is a critical factor determining the reaction rate. The presence of methyl groups in the cis-2,4-dimethyl configuration would be expected to influence this reaction pathway through both electronic and steric effects, potentially altering the stability of the transition state and, consequently, the activation energy.

Table 2: Calculated Free Energy Values for the Ring-Opening Reaction of Tetrahydrofuran (THF) by an Al/P-Based Frustrated Lewis Pair

| Reaction Step | Relative Free Energy (ΔG in kcal/mol) | Description |

|---|---|---|

| Reactants (THF + FLP) | 0.0 | The separated reactants, set as the reference energy level. |

| Pre-reaction Complex (PC) | -10.9 | A stable intermediate where the THF molecule is bound to the FLP prior to the reaction. |

| Transition State (TS) | +15.5 | The highest energy point on the reaction pathway, representing the activation barrier for C-O bond cleavage. |

| Product (P) | -21.4 | The final ring-opened product. |

Data sourced from a Density Functional Theory study on the parent compound, tetrahydrofuran. nih.gov

This computational model provides a framework for predicting the reactivity of cis-2,4-dimethyltetrahydrofuran in similar catalytic processes. The specific placement of the methyl groups would likely favor attack at the less sterically hindered α-carbon and could modify the activation and reaction energies detailed above.

Natural Occurrence and Biosynthetic Pathways of Tetrahydrofuran Scaffolds

Isolation and Characterization from Natural Sources (e.g., Lignans (B1203133) with 3,4-cis-dimethyl configurations)

The isolation of natural products containing the tetrahydrofuran (B95107) scaffold, particularly those with specific stereochemistry like the 3,4-cis-dimethyl configuration, has been a subject of extensive phytochemical research. Lignans, a major class of phenylpropanoid dimers, frequently feature the tetrahydrofuran ring system. wikipedia.orgrsc.org

A notable example is the isolation of two novel all-cis tetrahydrofuran lignans from the leaves of Piper solmsianum (Piperaceae). rsc.org Through spectroscopic analysis, including 1D and 2D-NMR, these compounds were identified as rel-(7R,8S,7′S,8′R)-3,4,5,3′,4′,5′-hexamethoxy-7,7′-epoxylignan and rel-(7R,8S,7′S,8R′)-3′,4′-methylenedioxy-3,4,5,5′-tetramethoxy-7,7′-epoxylignan. rsc.org Their absolute configurations were confirmed using electronic circular dichroism (ECD) in conjunction with density functional theory (DFT) calculations. rsc.org

Tetrahydrofuran lignans are also prominent in species like Virola surinamensis, from which compounds such as veraguensin (B150628) and grandisin (B1201232) have been isolated. scielo.br These lignans are recognized for their biological activities, including action against the trypomastigote form of Trypanosoma cruzi. scielo.br The biosynthesis in V. surinamensis involves the dimerization of phenylpropanoid precursors. scielo.brresearchgate.net Similarly, bioassay-guided fractionation of dragon's blood from Croton species has led to the isolation of dihydrobenzofuran lignans, a related structural class. nih.gov

The table below summarizes key examples of naturally occurring lignans that feature a tetrahydrofuran ring, highlighting their source and specific configurations where determined.

| Compound Name | Natural Source | Key Structural Feature | Reference |

| rel-(7R,8S,7′S,8′R)-3,4,5,3′,4′,5′-hexamethoxy-7,7′-epoxylignan | Piper solmsianum | All-cis tetrahydrofuran lignan (B3055560) | rsc.org |

| rel-(7R,8S,7′S,8R′)-3′,4′-methylenedioxy-3,4,5,5′-tetramethoxy-7,7′-epoxylignan | Piper solmsianum | All-cis tetrahydrofuran lignan | rsc.org |

| Veraguensin | Virola surinamensis | Tetrahydrofuran lignan | scielo.br |

| Grandisin | Virola surinamensis | Highly oxygenated tetrahydrofuran lignan | scielo.br |

| 3',4-O-dimethylcedrusin | Croton spp. (Dragon's Blood) | Dihydrobenzofuran lignan | nih.gov |

Enzymatic and Biocatalytic Pathways in Nature for Tetrahydrofuran Ring Formation

The biosynthesis of tetrahydrofuran lignans in nature is a highly regulated and stereoselective process. rsc.org The generally accepted pathway begins with the oxidative coupling of two phenylpropanoid units, such as coniferyl alcohol or isoeugenol. rsc.orgresearchgate.net This dimerization is a critical step that establishes the fundamental carbon skeleton.

The process is initiated by the one-electron oxidation of monolignol precursors, which generates radicals. rsc.org The subsequent coupling of these radicals is not random but is often controlled by dirigent proteins (DIRs), which guide the reaction toward specific stereochemical outcomes. This regio- and stereoselective coupling leads to the formation of a β-β' linked intermediate, typically a quinone methide. rsc.orgscielo.br

The formation of the tetrahydrofuran ring itself occurs through the intramolecular cyclization of this intermediate. rsc.orgmdpi.com For example, the hydration of a dimeric quinone methide intermediate can lead to diastereomeric lignans containing the tetrahydrofuran ring. rsc.org This enzymatic transformation is crucial for creating the diverse array of tetrahydrofuran lignans found in plants. Studies in Forsythia species have demonstrated the stereoselective coupling of coniferyl alcohol to produce (+)-pinoresinol, a furofuran lignan that can be further transformed enzymatically into other lignan types, including those with a tetrahydrofuran structure. scielo.br

Biocatalytic approaches aim to mimic these natural pathways. Enzymes, particularly oxidases and peroxidases, are key to catalyzing the initial oxidative coupling. scielo.br The subsequent cyclization to form the furan (B31954) ring is a thermodynamically favorable process that can be influenced by the specific enzymatic environment, leading to the observed stereoselectivity in the final natural product. rsc.org

Stereochemical Diversity and Rarity of All-cis Configurations in Natural Products

The tetrahydrofuran ring in lignans possesses multiple stereocenters, leading to a wide range of possible stereoisomers. rsc.org The substitution pattern and relative stereochemistry at the carbon atoms of the ring are species-specific. rsc.org In 2,5-diaryl-3,4-dimethyltetrahydrofurans, both 3,4-cis and 3,4-trans configurations have been isolated from natural sources, and the configuration of the aryl groups at C-2 and C-5 relative to the C-3 and C-4 positions can also vary. rsc.org

Despite this potential for diversity, certain configurations are far more common than others. The occurrence of all-cis tetrahydrofuran lignans, where all substituents on the ring are on the same face, is considered a very rare event in nature. rsc.org The isolation of two such compounds from Piper solmsianum represents a significant discovery, highlighting a unique biosynthetic capability of this plant species. rsc.org

Computational studies have suggested that the all-trans configuration in some tetrahydrofuran lignans, such as grandisin, is stabilized by factors like hydrogen bonds between methoxy (B1213986) groups on the aromatic rings, making it energetically more favorable by approximately 6.5 kcal mol⁻¹ compared to the corresponding all-cis isomer. rsc.org This inherent stability of the trans configuration may partly explain the prevalence of trans-substituted tetrahydrofuran lignans over the rare all-cis variants in the plant kingdom. The stereochemical outcome is ultimately directed by the precise enzymatic machinery present in the organism, which can overcome thermodynamic preferences to produce unique and rare stereoisomers. rsc.orgscielo.br

Environmental Chemistry and Atmospheric Degradation of Tetrahydrofuran Derivatives

Gas-Phase Reactions with Atmospheric Oxidants

The primary sinks for saturated cyclic ethers like cis-2,4-dimethyltetrahydrofuran in the troposphere are gas-phase reactions with photochemically generated oxidants. The dominant removal pathway during the daytime is reaction with the hydroxyl (OH) radical, while reactions with chlorine (Cl) atoms can be significant in marine or polluted coastal areas. Reactions with nitrate (B79036) (NO₃) radicals and ozone (O₃) are generally less important for this class of saturated compounds.

The reaction with the hydroxyl (OH) radical is the principal atmospheric loss process for most VOCs, including tetrahydrofuran (B95107) derivatives. The reaction proceeds via hydrogen atom abstraction from a C-H bond, forming a water molecule and an alkyl radical. The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

Kinetic studies on analogous compounds show that the reactivity towards OH radicals increases with the degree of methyl substitution on the furan (B31954) ring. This is attributed to the presence of more easily abstractable tertiary hydrogen atoms. Experimental data for the reaction of deuterated hydroxyl radicals (OD, which are expected to have kinetics closely resembling OH) with THF and its methylated derivatives illustrate this trend. kaust.edu.saacs.org The rate constant for 2,5-DMTHF is more than double that of unsubstituted THF, suggesting that the two methyl groups significantly enhance reactivity. acs.orgacs.org Given its structure, cis-2,4-dimethyltetrahydrofuran is expected to have a reactivity comparable to that of 2,5-DMTHF.

During nighttime, in the absence of photolysis, the nitrate (NO₃) radical can become a significant oxidant for certain classes of VOCs, particularly those containing double bonds. researchgate.net However, for saturated compounds like alkanes and saturated ethers, the reaction with NO₃ is typically very slow. researchgate.net While unsaturated furans react rapidly with the NO₃ radical, the reactivity of their saturated tetrahydrofuran counterparts is orders of magnitude lower. This is because the reaction must proceed via H-atom abstraction rather than the more facile addition to a C=C bond. Consequently, the reaction with NO₃ radicals is not considered a significant atmospheric loss pathway for cis-2,4-dimethyltetrahydrofuran.

Ozonolysis is a key atmospheric reaction for unsaturated compounds containing carbon-carbon double bonds. The reaction involves the addition of an ozone molecule across the double bond to form a primary ozonide, which then decomposes to form carbonyls and Criegee intermediates. Saturated cyclic ethers lack the C=C double bonds necessary for this reaction to occur at a significant rate. Experimental studies have measured the rate coefficients for the reaction of ozone with THF, 2-MTHF, and 2,5-DMTHF and found them to be extremely small, on the order of 10⁻²⁰ to 10⁻²¹ cm³ molecule⁻¹ s⁻¹. kaust.edu.saacs.org These slow reaction rates confirm that ozonolysis is a negligible atmospheric sink for cis-2,4-dimethyltetrahydrofuran and other saturated furan derivatives.

In certain atmospheric environments, such as the marine boundary layer or areas with industrial emissions, concentrations of chlorine atoms can be high enough to contribute significantly to VOC degradation. The reaction between Cl atoms and saturated ethers proceeds via H-abstraction, similar to the reaction with OH radicals, but at a much faster rate. Kinetic data show that rate constants for Cl atom reactions are typically an order of magnitude higher than for OH radical reactions.

As with OH radicals, reactivity increases with methyl substitution. acs.org Theoretical studies on the reaction of Cl with THF indicate that H-abstraction occurs preferentially from the α-carbon atoms (adjacent to the ether oxygen) due to the stabilization of the resulting radical by the oxygen atom. acs.org For cis-2,4-dimethyltetrahydrofuran, abstraction of the tertiary hydrogens at the C2 and C4 positions would be particularly favorable.

Identification of Atmospheric Degradation Products

The atmospheric degradation of cis-2,4-dimethyltetrahydrofuran is initiated by the abstraction of a hydrogen atom by an oxidant (predominantly OH), forming a 2,4-dimethyltetrahydrofuranyl radical. The subsequent fate of this radical dictates the ultimate degradation products. In the presence of atmospheric oxygen (O₂), the alkyl radical (R•) rapidly forms a peroxy radical (RO₂•). kaust.edu.sa

R• + O₂ → RO₂•

The fate of this peroxy radical is complex and depends on ambient conditions, particularly the concentration of nitrogen oxides (NOx). Potential pathways for the RO₂• radical include:

Reaction with Nitric Oxide (NO): This reaction can form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or it can form an organic nitrate (RONO₂).

Reaction with Hydroperoxy Radicals (HO₂): This pathway typically leads to the formation of an organic hydroperoxide (ROOH).

Isomerization: The peroxy radical can undergo intramolecular H-atom shifts, leading to the formation of a hydroperoxy alkyl radical, which can then react further, often leading to ring-opening. kaust.edu.sa

Theoretical studies on the oxidation of the tetrahydrofuran radical suggest that the peroxy radical can isomerize via intramolecular hydrogen transfer, leading to ring-opening and subsequent dissociation. kaust.edu.sa This scission of the carbon ring is a key step, transforming the cyclic ether into linear, multifunctional oxygenated compounds. Products from the oxidation of THF have been shown to include γ-butyrolactone and ring-opened esters like 3-hydroxypropylformate. acs.org By analogy, the degradation of cis-2,4-dimethyltetrahydrofuran is expected to produce a variety of oxygenated products, including substituted lactones and linear ketones, aldehydes, and esters resulting from the fragmentation of the carbon backbone.

Modeling of Tropospheric Lifetimes and Environmental Fate

The tropospheric lifetime of a VOC with respect to a specific oxidant is the inverse of the first-order loss rate and can be calculated using the following equation:

τ = 1 / (k[X])

where τ is the lifetime, k is the reaction rate coefficient, and [X] is the average concentration of the oxidant.

Using the OH radical as the primary sink, the atmospheric lifetime of cis-2,4-dimethyltetrahydrofuran can be estimated. Based on the rate constant for its structural analog, 2,5-DMTHF (k_OH ≈ 4.56 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), and a globally averaged 24-hour OH radical concentration of approximately 1.0 × 10⁶ molecules cm⁻³, the calculated lifetime is approximately 6 hours. kaust.edu.saacs.org

This short atmospheric lifetime indicates that cis-2,4-dimethyltetrahydrofuran will be rapidly removed from the atmosphere, primarily through oxidation by OH radicals. Its environmental fate is therefore confined to the local and regional scale. It will not persist long enough for long-range transport, but it will contribute to photochemical reactions and the formation of secondary pollutants, such as ozone and organic aerosols, in the region near its emission source.

Advanced Research Applications and Future Perspectives for Cis 2,4 Dimethyltetrahydrofuran

Role as a Chiral Building Block in Advanced Organic Synthesis

The tetrahydrofuran (B95107) (THF) ring is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and biologically active compounds. The stereocontrolled synthesis of substituted chiral tetrahydrofurans is, therefore, a significant focus in organic chemistry. These chiral THF derivatives serve as valuable building blocks, or synthons, for constructing more complex molecular targets. Methodologies for their synthesis are diverse, often involving stereocontrolled cyclization reactions to establish the desired relative and absolute stereochemistry of the substituents on the ether ring.

While the broader class of substituted tetrahydrofurans is well-established in this role, the specific application of cis-2,4-dimethyltetrahydrofuran as a chiral building block in complex syntheses is not extensively documented in current literature. The synthesis of polyether antibiotics, for instance, represents a challenging area where the stereocontrolled construction of substituted THF units is critical, particularly those with a cis relationship between substituents at the 2- and 5-positions. combichemistry.com General strategies for creating chiral tetrahydrofurans often rely on methods like asymmetric Horner-Wadsworth-Emmons reactions followed by a cyclization step, which allows for versatile control over the final product's configuration. nih.gov Although these methods can theoretically produce a wide array of isomers, including the cis-2,4-dimethyl variant, its subsequent use as a starting material in multi-step syntheses remains an area with potential for future exploration. The development of synthetic routes that can produce enantiomerically pure cis-2,4-dimethyltetrahydrofuran efficiently would be the first step toward unlocking its potential as a specialized chiral synthon.

Development and Evaluation as a Green Aprotic Ether Solvent in Research

The principles of green chemistry have spurred a significant shift away from conventional, petroleum-derived solvents toward safer, more sustainable alternatives. Ethereal solvents like tetrahydrofuran (THF) are widely used but have drawbacks related to peroxide formation and environmental concerns. This has led to the investigation of bio-derived ethers as green replacements.

A prominent example is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources like furfural (B47365) or levulinic acid. nih.gov 2-MeTHF is recognized as a superior alternative to THF for many applications, offering properties such as lower water miscibility, a higher boiling point, and greater stability against peroxide formation. nih.govnih.gov Its performance has been validated in numerous chemical processes, including organometallic reactions, organocatalysis, and biotransformations. nih.govnih.gov The success of 2-MeTHF has paved the way for considering other biomass-derived cyclic ethers, including dimethyltetrahydrofuran isomers, as potential green solvents. acsgcipr.orgsemanticscholar.org

cis-2,4-Dimethyltetrahydrofuran falls into this category of potential bio-derived solvents. While direct and extensive evaluation of its properties as a green solvent is not yet prevalent in the literature, its structural similarity to 2-MeTHF suggests it could offer comparable or otherwise interesting properties. Research into the comparison between different cyclic ether solvents, such as THF, 2-MeTHF, and 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), has indicated that substitution on the ring can influence efficiency, often correlating with changes in polarity. researchgate.net Further research is needed to fully characterize the solvent properties of cis-2,4-dimethyltetrahydrofuran and assess its life cycle emissions to determine its viability as a true green solvent alternative. nih.gov

| Property Comparison of Selected Ether Solvents | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petrochemical | Bio-derived (Renewable) |

| Boiling Point | 66 °C | 80 °C |

| Water Miscibility | Fully Miscible | Low Miscibility (140 g/L) |

| Peroxide Formation | High | Lower than THF |

| Green Chemistry Status | Not recommended | Recommended Alternative |

Potential in Renewable Biofuel Research (as related to other Dimethyltetrahydrofuran isomers)

The search for sustainable liquid transportation fuels has identified furan (B31954) derivatives, obtainable from the dehydration of biomass-derived carbohydrates, as highly promising candidates. researchgate.net One of the most studied pathways involves the conversion of fructose (B13574) or 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-dimethylfuran (B142691) (DMF), which can then be hydrogenated to 2,5-dimethyltetrahydrofuran (2,5-DMTHF). researchgate.netacs.org Compared to ethanol, 2,5-DMF has a 40% higher energy density, a higher boiling point, and is not soluble in water, making it a more suitable "drop-in" fuel. researchgate.net

The hydrogenated form, 2,5-DMTHF, is also considered a potential fuel additive. researchgate.net Research has shown that carbohydrates can be converted into dimethyltetrahydrofuran (DMTHF) using various catalytic systems. researchgate.net These biomass-derived saturated furans are attractive due to their high research octane (B31449) numbers (RON) and energy densities, which are comparable to gasoline. researchgate.net

| Biofuel Candidate | Energy Density (MJ/L) | Key Features |

| Ethanol | 21.3 | Low energy density, water soluble |

| 2,5-Dimethylfuran (DMF) | 31.0 | High energy density, not water soluble |

| Gasoline | 34.2 | Conventional fossil fuel |

| 2,5-Dimethyltetrahydrofuran (DMTHF) | ~31.0 (estimated) | High octane number, potential fuel additive |

Emerging Research Directions in Stereocontrolled Chemical Transformations and Catalysis

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, enabling the creation of molecules with specific three-dimensional arrangements. The synthesis of substituted tetrahydrofurans with high stereoselectivity is an active field of research, driven by the importance of these structures in natural products. combichemistry.comdatapdf.com

Emerging research directions focus on developing novel catalytic methods to achieve this control. Organocatalysis, for example, has been used for the asymmetric synthesis of highly substituted tetrahydrofurans through tandem reaction strategies. researchgate.net These methods allow for the construction of multiple stereocenters with high enantio- and diastereoselectivity in a single process.

While much of this research is centered on the synthesis of the tetrahydrofuran ring, there is an opportunity to explore the use of chiral tetrahydrofuran derivatives themselves in stereocontrolled transformations. For instance, chiral solvents can induce asymmetry in chemical reactions. Although not yet demonstrated specifically for cis-2,4-dimethyltetrahydrofuran, its inherent chirality makes it a candidate for investigation as a chiral medium or as a ligand for asymmetric metal catalysis. Future work could explore whether the cis-dimethyl substitution pattern can effectively influence the transition states of stereoselective reactions, potentially leading to new applications in asymmetric synthesis and catalysis. nih.gov Further research into catalyst systems that can selectively produce different isomers of functionalized tetrahydrofurans will also continue to expand the toolbox available to synthetic chemists. sigmaaldrich.com

Q & A

Basic Research Question: How can spectroscopic methods be optimized to characterize the stereochemistry of cis-tetrahydro-2,4-dimethylfuran?

Methodological Answer:

The stereochemistry of cis-tetrahydro-2,4-dimethylfuran can be confirmed using a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For NMR, focus on coupling constants between protons at positions 2 and 4, as the cis-configuration exhibits distinct splitting patterns (e.g., vicinal coupling constants <i>J</i> ≈ 5–7 Hz) compared to trans-isomers . IR spectroscopy can identify functional groups and ring strain via absorption bands near 1,050–1,100 cm<sup>-1</sup> (C–O–C stretch) and 2,850–2,950 cm<sup>-1</sup> (C–H stretching in the furan ring) . Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further resolve isomers using retention indices .

Advanced Research Question: What experimental strategies address regioselectivity challenges in synthesizing cis-tetrahydro-2,4-dimethylfuran from carbohydrate precursors?

Methodological Answer:

Regioselectivity in synthesis can be controlled using acid-catalyzed cyclization of diols or keto-acids derived from carbohydrates. For example, heating 3-methyllevulinic acid with H2SO4 promotes cyclization via aldol addition, favoring cis-configuration due to steric hindrance at the transition state . Computational modeling (e.g., density functional theory) predicts energy barriers for competing pathways, guiding solvent selection (e.g., tetrahydrofuran as a solvent minimizes side reactions) . Reaction monitoring via in-situ FTIR ensures intermediates align with predicted regioselectivity .

Data Contradiction Analysis: How to resolve discrepancies in reported toxicity values for cis-tetrahydro-2,4-dimethylfuran?

Methodological Answer:

Discrepancies in toxicity data (e.g., LD50 or NOAEL values) often arise from variations in exposure routes (oral vs. inhalation) or impurity profiles . For example, residual solvents like tetrahydrofuran (THF) in synthesized batches can skew results . To resolve this:

- Use high-purity samples (>99%, verified by GC-MS) .

- Cross-reference studies adhering to OECD Guidelines for Testing Chemicals (e.g., Test No. 423 for acute toxicity) .

- Conduct comparative assays with trans-isomers to isolate stereochemical effects on toxicity .

Advanced Analytical Question: What chromatographic techniques differentiate cis-tetrahydro-2,4-dimethylfuran from its trans-isomer in complex mixtures?

Methodological Answer:

Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) achieve baseline separation. For HPLC, use a cellulose tris(3,5-dimethylphenylcarbamate) column with hexane/isopropanol (95:5) mobile phase, resolving isomers via π-π interactions . In GC, a β-cyclodextrin-based column separates isomers by exploiting differences in cavity inclusion dynamics . Mass spectrometry coupled with collision-induced dissociation (CID) provides additional confirmation via isomer-specific fragmentation patterns .

Mechanistic Research Question: What are the dominant reaction pathways for cis-tetrahydro-2,4-dimethylfuran formation in Maillard reaction systems?

Methodological Answer:

In Maillard reactions, cis-tetrahydro-2,4-dimethylfuran forms via Strecker degradation of amino acids (e.g., proline) and cyclization of 3-deoxyosones derived from carbohydrates . Key intermediates include 2,4-dimethyl-3-furanol, which undergoes acid-catalyzed dehydration and ring closure. Isotopic labeling (e.g., <sup>13</sup>C-glucose) traces carbon flow, while kinetic studies reveal pH-dependent rate constants (optimal at pH 4–6) . Competing pathways (e.g., trans-isomer formation) are suppressed by chelating metal ions (e.g., Fe<sup>3+</sup>) that stabilize cis transition states .

Safety and Handling: What protocols mitigate risks when handling cis-tetrahydro-2,4-dimethylfuran in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure (TLV-TWA: 50 ppm) .

- Storage : Store under nitrogen at –20°C to prevent peroxide formation .

- Spill Management : Neutralize with activated alumina or silica gel, avoiding combustion risks .

- Toxicity Monitoring : Regular air sampling (NIOSH Method 1609) and biological monitoring for urinary THF metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.